molecular formula C14H11NO4 B3096532 3-(Benzyloxy)-4-nitrobenzaldehyde CAS No. 128618-91-7

3-(Benzyloxy)-4-nitrobenzaldehyde

Cat. No.: B3096532
CAS No.: 128618-91-7
M. Wt: 257.24 g/mol
InChI Key: RBHBMCRKBGEHET-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO4 It is characterized by a benzene ring substituted with a benzyloxy group at the 3-position and a nitro group at the 4-position, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-nitrobenzaldehyde typically involves the nitration of 3-(benzyloxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, tin (Sn) with hydrochloric acid (HCl)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 3-(Benzyloxy)-4-nitrobenzoic acid

    Reduction: 3-(Benzyloxy)-4-aminobenzaldehyde

    Substitution: Products vary based on the nucleophile used

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-nitrobenzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)benzaldehyde
  • 4-Nitrobenzaldehyde
  • 3-(Benzyloxy)-4-aminobenzaldehyde

Properties

IUPAC Name

4-nitro-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-6-7-13(15(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHBMCRKBGEHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of benzyl bromide (6.9 g, 40.3 mmol) and 3-hydroxy-4-nitrobenzaldehyde (9.7 g, 58.0 mmol) is added potassium carbonate (8.9 g, 64.4 mmol). The mixture is stirred at RT for 18 h, diluted with water and extracted with EtOAc. The organic phase is washed with aqueous potassium carbonate and brine, dried over MgSO4, filtered and concentrated to afford the title compound as a yellow solid: (M+1)+=258.
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6.9 g
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9.7 g
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8.9 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

3-Hydroxy-4-nitro-benzaldehyde (4.68 g, 28 mmol) is dissolved in DMF (27 mL) and to the solution is added with stirring powdered potassium carbonate (4.27 g, 30.1 mmol) and benzyl bromide (3.34 mL, 28.1 mmol). The mixture is stirred at RT overnight, diluted with water (200 mL) and extracted three times with EtOAc. The organic extracts are washed with 10% potassium carbonate and brine, dried over anhydrous MgSO4, decolorized with charcoal, filtered and evaporated to give 3-benzyloxy-4-nitro-benzaldehyde as an oil which is used in the next step without purification.
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4.68 g
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27 mL
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4.27 g
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3.34 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

To a stirred solution of benzyl bromide (6.9 g, 40.3 mmol) and 3-hydroxy-4-nitrobenzaldehyde (9.7 g, 58.0 mmol) is added K2CO3 (8.9 g, 64.4 mmol). The mixture is stirred at ambient temperature overnight, diluted with water and extracted with EtOAc. The organic phase is washed with aqueous K2CO3 and brine, dried over MgSO4, filtered and concentrated to afford 3-benzyloxy-4-nitrobenzaldehyde as a yellow solid: MS (M+H)+=258.
Quantity
6.9 g
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9.7 g
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8.9 g
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Synthesis routes and methods V

Procedure details

3-Hydroxy-4-nitrobenzaldehyde (2) (4.18 g, 25 mmol) was dissolved in anhydrous DMF (100 mL). To this solution was added benzyl bromide (3.27 mL, 27.5 mmol) and potassium carbonate (3.8 g, 27.5 mmol). The reaction mixture was stirred at room temperature for 18 h, filtered and evaporated. The residue was taken up into ethyl acetate (250 mL) and water (250 mL). The organic layer was washed with brine (50 mL), dried over MgSO4, filtered and evaporated leaving 3-benzyloxy-4-nitro-benzaldehyde (3) as an orange solid (6.31 g, 98% yield): 1HNMR (400 MHz, DMSO-d6) δ 10.05 (s, 1H), 8.08 (d, J=8.0 Hz, 1H), 7.91 (s, 1H), 7.67 (d, J=8.0 Hz, 1H), 7.45 (m, 5H), 5.40 (s, 2H); 13CNMR (400 MHz, DMSO-d6) δ 192.4, 151.2, 143.5, 139.9, 135.9, 128.9, 128.6, 127.9, 125.9, 122.7, 115.5, 71.1. To a suspension of sodium hydride (0.29 g, 12 mmol) in anhydrous THF (25 mL) at 0° C. was added via dropping funnel diethyl cyanomethylphosphonate (4) (1.94 mL, 12 mmol) in anhydrous THF (5 mL) followed by 3-benzyloxy-4-nitro-benzaldehyde (3) (2.6 g, 10 mmol) in anhydrous THF (30 mL). The reaction mixture was warmed up to room temperature and stirred for 2 h. The solvent was evaporated and the residue was taken up into ethyl acetate (50 mL) and water (25 mL). The organic phase was washed with brine (25 mL), dried over MgSO4, filtered and evaporated leaving 3-(3-benzyloxy-4-nitro-phenyl)-acrylonitrile (5) as an orange-red solid (0.28 g, 100% yield): 1HNMR (400 MHz, DMSO-d6) δ 8.04 (d, J=8.0 Hz, 1H), 7.77 (s, 1H), 7.71 (d, J=16.6 Hz, 1H), 7.45 (m, 6H), 6.72 (d, J=16.6 Hz, 1H), 5.33 (s, 2H); 13CNMR (400 MHz, DMSO-d6) δ 151.4, 148.9, 140.8, 139.5, 136.0, 128.9, 128.6, 128.0, 126.0, 120.7, 118.5, 114.5, 101.3, 71.1; MS calculated for C16H12N2O3 (M)+: 280. found 280. 3-(3-Benzyloxy-4-nitro-phenyl)-(5) (0.28 g, 1.0 mmol) was dissolved in anhydrous methanol (20 mL). To this solution was added 10% palladium on carbon (56 mg, 20% wt) under a blanket of carbon dioxide. The hydrogenation was carried out under 60 psi of hydrogen at room temperature for 4 h, filtered through a pad of Celite and evaporated to yield an orange oil. This oil was stirred in hexane, decanted and vacuum dried leaving 3-(4-amino-3-hydroxy-phenyl)-propionitrile (1) as an orange solid (0.58 g, 100% yield): 1HNMR (400 MHz, DMSO-d6) δ 8.81 (bs, 1H), 6.31 (m, 3H), 4.30 (bs 2H), 3.18 (s, 2H), 2.35 (s, 2H); 13CNMR (400 MHz, DMSO-d6) δ 144.3, 135.5, 127.1, 120.8, 119.6, 114.9, 30.5, 19.2; MS calculated for C9H10N2O (M)+: 162. found 162.
Quantity
4.18 g
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100 mL
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3.27 mL
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3.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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